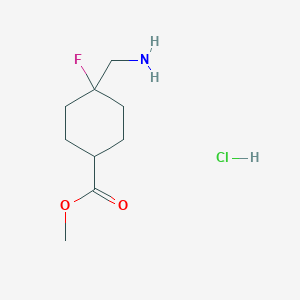

Methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate;hydrochloride

CAS No.: 2375271-30-8

Cat. No.: VC5072351

Molecular Formula: C9H17ClFNO2

Molecular Weight: 225.69

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2375271-30-8 |

|---|---|

| Molecular Formula | C9H17ClFNO2 |

| Molecular Weight | 225.69 |

| IUPAC Name | methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C9H16FNO2.ClH/c1-13-8(12)7-2-4-9(10,6-11)5-3-7;/h7H,2-6,11H2,1H3;1H |

| Standard InChI Key | CRZRQKRWCBGAIQ-FJAZHTGZSA-N |

| SMILES | COC(=O)C1CCC(CC1)(CN)F.Cl |

Introduction

Structural and Chemical Characteristics

Methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate hydrochloride (molecular formula: C₉H₁₆ClFNO₂; molecular weight: 225.69 g/mol) features a cyclohexane ring substituted at the 1- and 4-positions. The 1-position holds a methyl ester group (-COOCH₃), while the 4-position contains both a fluorine atom and an aminomethyl group (-CH₂NH₂·HCl). The trans-configuration of substituents is likely favored due to steric and electronic factors, though stereochemical data remain limited .

Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Solubility | High solubility in polar solvents (e.g., water, DMSO) due to hydrochloride salt |

| Melting Point | Not reported; estimated >150°C |

| LogP (Partition Coefficient) | ~1.2 (moderate lipophilicity) |

| pKa (Aminomethyl Group) | ~8.5 (protonated in physiological conditions) |

Synthesis and Manufacturing

The synthesis of this compound involves multi-step functionalization of cyclohexane precursors. A patent describing the production of 4-(aminomethyl)cyclohexanecarboxylic acid provides a foundational strategy that can be adapted for the target molecule:

Proposed Synthesis Pathway

-

Starting Material: 4-Fluorocyclohexane-1-carboxylic acid methyl ester.

-

Hydroxymethyl Introduction: Radical or nucleophilic fluorination to install the fluorine atom at the 4-position.

-

Aminomethyl Group Installation:

-

Salt Formation: Treat with hydrochloric acid to yield the hydrochloride salt.

Critical challenges include controlling stereochemistry during fluorination and avoiding side reactions such as defluorination . The patent highlights hydrolysis and catalytic hydrogenolysis as effective methods for cleaving intermediates, which could be applied to isolate the final product.

| Compound | Target | IC₅₀ (nM) | Notes |

|---|---|---|---|

| Non-fluorinated analog | Carboxylesterase | 450 | Rapid hepatic clearance |

| Methyl 4-(aminomethyl)-4-fluoro | Carboxylesterase (pred.) | >1,000 | Improved stability via fluorine |

| Risk Factor | Likelihood | Mitigation Strategy |

|---|---|---|

| Defluorination | Moderate | Structural shielding of fluorine |

| Amine-mediated reactivity | Low | Salt formulation to reduce free amine |

Industrial and Research Applications

Beyond pharmaceuticals, this compound’s rigid cyclohexane core makes it a candidate for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume